molecular formula C12H20N2O2 B14912666 n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide

n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14912666
M. Wt: 224.30 g/mol
InChI Key: BOSQXGVWGLDKHL-UHFFFAOYSA-N
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Description

n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a five-membered lactam ring with a cyclopropyl and isobutyl substituent. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of 2-methylenesuccinic acid with aliphatic amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid . The compound can be isolated in good yields as a white crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities. The cyclopropyl and isobutyl groups enhance its binding affinity to molecular targets and contribute to its pharmacological profile .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-cyclopropyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H20N2O2/c1-8(2)6-14-7-9(5-11(14)15)12(16)13-10-3-4-10/h8-10H,3-7H2,1-2H3,(H,13,16)

InChI Key

BOSQXGVWGLDKHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2CC2

Origin of Product

United States

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